molecular formula C13H10FN3 B612234 Osilodrostat CAS No. 928134-65-0

Osilodrostat

Katalognummer: B612234
CAS-Nummer: 928134-65-0
Molekulargewicht: 227.24 g/mol
InChI-Schlüssel: USUZGMWDZDXMDG-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Osilodrostat is a novel steroidogenic inhibitor primarily used in the treatment of Cushing’s disease and Cushing’s syndrome. It is an orally bioavailable small molecule that inhibits the enzyme 11β-hydroxylase, which is crucial in the biosynthesis of cortisol. By inhibiting this enzyme, this compound effectively reduces cortisol levels in patients suffering from hypercortisolism .

Wissenschaftliche Forschungsanwendungen

Osilodrostat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms 11β-Hydroxylase, auch bekannt als Cytochrom P450 11B1. Dieses Enzym katalysiert den letzten Schritt in der Biosynthese von Cortisol aus seinem Vorläufer, 11-Deoxycortisol. Durch die Hemmung dieses Enzyms reduziert this compound effektiv den Cortisolspiegel im Körper. Die Reduktion des Cortisolspiegels führt zu einer Abnahme der Symptome, die mit Hyperkortisolismus verbunden sind, wie z. B. Bluthochdruck, Gewichtszunahme und Glukoseintoleranz .

Ähnliche Verbindungen:

    Metyrapon: Ein weiterer Steroidogenese-Inhibitor, der zur Behandlung des Cushing-Syndroms eingesetzt wird.

    Ketoconazol: Ein Antimykotikum, das auch die Steroidogenese hemmt, indem es mehrere Enzyme blockiert, darunter 11β-Hydroxylase.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität und Potenz bei der Hemmung von 11β-Hydroxylase. Diese Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten und verbessert sein Sicherheitsprofil im Vergleich zu anderen Steroidogenese-Inhibitoren. Darüber hinaus macht die orale Bioverfügbarkeit von this compound es zu einer bequemen Option für Patienten .

Zusammenfassend lässt sich sagen, dass this compound ein potenter und selektiver Steroidogenese-Inhibitor mit signifikantem therapeutischem Potenzial bei der Behandlung von Morbus Cushing und Cushing-Syndrom ist. Seine einzigartigen Eigenschaften und die breite Palette an Anwendungen machen es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsbereich.

Wirkmechanismus

Target of Action

Osilodrostat primarily targets 11β-hydroxylase (also referred to as CYP11B1) and aldosterone synthase (CYP11B2) . These enzymes are responsible for the final step of cortisol and aldosterone biosynthesis .

Mode of Action

This compound acts by inhibiting the adrenal enzymes 11-beta-hydroxylase and aldosterone synthase . This inhibition leads to a decrease in the production of cortisol and aldosterone . By inhibiting 11β-hydroxylase, this compound effectively lowers circulating cortisol levels, which is particularly beneficial in the treatment of Cushing’s disease .

Biochemical Pathways

The inhibition of 11β-hydroxylase by this compound disrupts the biosynthesis of endogenous cortisol . Cortisol is a steroid hormone that plays a crucial role in the body’s response to stress, maintaining blood sugar levels, reducing inflammation, and regulating metabolism. In Cushing’s disease, cortisol levels are chronically and supraphysiologically elevated, often as a result of ACTH hypersecretion secondary to a pituitary tumor . By inhibiting the final step in cortisol biosynthesis, this compound helps normalize these elevated cortisol levels .

Pharmacokinetics

This compound is rapidly absorbed, with a median time to maximum concentration (tmax) of approximately 1 hour . It has a half-life of around 4 hours across all examined doses, ranging from 0.5 to 200 mg after single and multiple doses . The median apparent volume of distribution (Vd) for this compound is 101 L following a single oral dose (50 mg) in healthy volunteers . It is extensively metabolized by multiple enzymes, with no single enzyme contributing to more than 25% of total clearance . Most this compound-related material is eliminated in urine (~90.6% of administered dose), with only 5.2% as unchanged this compound .

Action Environment

The efficacy of this compound can be influenced by various factors. Additionally, a trend of increasing AUCinf (area under the concentration–time curve from zero to infinity) for this compound was observed in subjects with moderate-to-severe hepatic impairment . This compound exposure was similar across three renal function cohorts (normal, severe, and end-stage renal disease), indicating that renal function has no impact on this compound exposure .

Biochemische Analyse

Biochemical Properties

Osilodrostat, by virtue of inhibiting 11-b hydroxylase, potently and rapidly decreases the 24-hour urinary free cortisol levels . It interacts with the enzyme 11-b hydroxylase, leading to a decrease in cortisol production .

Cellular Effects

This compound influences cell function by reducing cortisol levels, which can have a wide range of effects on various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme 11-b hydroxylase . This enzyme is crucial for the final step of cortisol synthesis in the adrenal cortex. By inhibiting this enzyme, this compound reduces the production of cortisol .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to sustain reductions in cortisol levels over time . This includes improvements in glycemia, blood pressure, body weight, and quality of life, as well as lessened depression .

Metabolic Pathways

This compound is involved in the metabolic pathway of cortisol synthesis . It interacts with the enzyme 11-b hydroxylase, which is a key enzyme in this pathway .

Subcellular Localization

The subcellular localization of this compound is likely to be in the adrenal cortex, given its role in inhibiting an enzyme crucial for cortisol synthesis in this part of the cell . The specific compartments or organelles it may be directed to within these cells have not been explicitly mentioned in the sources.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of osilodrostat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves stringent quality control measures to monitor the reaction conditions, intermediates, and final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential to ensure the consistency and quality of the produced this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Osilodrostat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die jeweils möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen. Diese Derivate können weiter auf ihre Wirksamkeit und Sicherheit bei der Behandlung verschiedener Erkrankungen untersucht werden .

Vergleich Mit ähnlichen Verbindungen

    Metyrapone: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis by blocking multiple enzymes, including 11β-hydroxylase.

Uniqueness of Osilodrostat: this compound is unique in its high selectivity and potency in inhibiting 11β-hydroxylase. This selectivity reduces the likelihood of off-target effects and improves its safety profile compared to other steroidogenesis inhibitors. Additionally, this compound’s oral bioavailability makes it a convenient option for patients .

Eigenschaften

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156570
Record name Osilodrostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease.
Record name Osilodrostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

928134-65-0
Record name 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928134-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osilodrostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Osilodrostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSILODROSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.